6-[(tert-butyldimethylsilyl)oxy]-1H-indole 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
Brand Name: Vulcanchem
CAS No.: 106792-41-0
VCID: VC20745795
InChI: InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2
Molecular Formula: C14H21NOSi
Molecular Weight: 247.41 g/mol

6-[(tert-butyldimethylsilyl)oxy]-1H-indole

CAS No.: 106792-41-0

Cat. No.: VC20745795

Molecular Formula: C14H21NOSi

Molecular Weight: 247.41 g/mol

* For research use only. Not for human or veterinary use.

6-[(tert-butyldimethylsilyl)oxy]-1H-indole - 106792-41-0

CAS No. 106792-41-0
Molecular Formula C14H21NOSi
Molecular Weight 247.41 g/mol
IUPAC Name tert-butyl-(1H-indol-6-yloxy)-dimethylsilane
Standard InChI InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3
Standard InChI Key DXVRGWFZTYZCFD-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2

Fundamental Characteristics and Properties

6-[(tert-butyldimethylsilyl)oxy]-1H-indole is characterized by its indole core with a silyl ether functionality at the 6-position. The compound has a molecular formula of C14H21NOSi and a molecular weight of 247.41 g/mol. The structure consists of a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with the tert-butyldimethylsilyl group attached to the oxygen at position 6 of the indole scaffold.

Chemical Structure and Identifiers

The compound's structure can be represented in various chemical notations, as shown in the table below:

PropertyValue
IUPAC Nametert-butyl-(1H-indol-6-yloxy)-dimethylsilane
Molecular FormulaC14H21NOSi
Molecular Weight247.41 g/mol
CAS Number106792-41-0
InChIInChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3
InChI KeyDXVRGWFZTYZCFD-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)Si(C)OC1=CC2=C(C=C1)C=CN2

Synthetic Approaches

Standard Synthetic Routes

The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole typically involves the protection of the hydroxyl group on the indole ring. This is commonly achieved through a silylation reaction where 6-hydroxy-1H-indole is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Reaction Conditions

A typical synthesis procedure involves the following components and conditions:

ComponentRole
6-hydroxy-1H-indoleStarting material
TBDMSClSilylating agent
Imidazole or pyridineBase catalyst
DMF or THFSolvent
Room temperatureTypical reaction temperature
Inert atmosphere (e.g., nitrogen or argon)Reaction environment

The reaction generally proceeds through nucleophilic attack of the deprotonated hydroxyl group on the silicon atom of TBDMSCl, resulting in the formation of the silyl ether bond. The success of this reaction is often dependent on maintaining anhydrous conditions, as moisture can lead to hydrolysis of both the reagent and the product.

Purification Techniques

After synthesis, purification typically involves:

  • Dilution with an organic solvent (e.g., ethyl acetate)

  • Washing with water to remove DMF if used

  • Drying over anhydrous sodium sulfate

  • Concentrating under reduced pressure

  • Purification by column chromatography using an appropriate solvent system

Chemical Reactivity

Types of Reactions

6-[(tert-butyldimethylsilyl)oxy]-1H-indole can participate in various chemical transformations, capitalizing on both the reactivity of the indole nucleus and the properties of the silyl ether group. Key reactions include:

Reaction TypeDescription
Electrophilic SubstitutionPredominantly at C-3 position of indole
N-FunctionalizationReactions at the indole nitrogen
DeprotectionRemoval of TBDMS group to restore hydroxyl functionality
OxidationTransformations of the indole ring
ReductionModifications of the indole scaffold

Deprotection Conditions

The TBDMS group can be selectively removed under specific conditions:

  • Tetra-n-butylammonium fluoride (TBAF) in THF

  • Hydrofluoric acid (HF) in pyridine

  • Mild acidic conditions (e.g., acetic acid in water/THF mixtures)

These deprotection methods offer varying degrees of selectivity and compatibility with other functional groups that might be present in more complex molecular architectures.

Applications in Organic Synthesis

Role as a Protected Building Block

In organic synthesis, 6-[(tert-butyldimethylsilyl)oxy]-1H-indole serves as a valuable building block for constructing more complex indole derivatives. The protection of the hydroxyl group allows chemists to perform selective transformations on other parts of the molecule without interference from the hydroxyl functionality.

Importance in Multi-Step Syntheses

The compound's utility in multi-step syntheses stems from several advantages:

  • The TBDMS group's stability under various reaction conditions

  • Selective deprotection possibilities

  • The ability to direct further functionalizations

  • Enhanced solubility in organic solvents compared to the unprotected hydroxyl compound

Application Examples

Examples of synthetic applications include the preparation of:

  • Functionalized indoles for pharmaceutical research

  • Indole-based natural product analogues

  • Building blocks for heterocyclic chemistry

  • Precursors for cross-coupling reactions

Biological Activity and Research Applications

Research Findings

Studies have investigated the potential applications of related indole derivatives in several therapeutic areas:

Therapeutic AreaFindings
Pain ManagementSome indole derivatives have demonstrated analgesic properties, particularly in models of visceral pain
Anticonvulsant ActivityCertain indole-based compounds have shown promise as anticonvulsant agents
Antioxidant ActivityResearch indicates significant free radical scavenging capabilities in some indole derivatives
Antimicrobial EffectsIn vitro studies have revealed inhibitory action against various bacterial strains
Anti-inflammatory PropertiesReduced inflammation markers have been observed in animal models

Mechanism of Action Studies

The biological activity of indole derivatives is often attributed to several mechanisms:

  • Free radical scavenging properties

  • Membrane disruption in bacterial cells

  • Modulation of cytokine signaling pathways

  • Interaction with specific cellular receptors

Comparative Analysis with Similar Compounds

Related Silylated Compounds

6-[(tert-butyldimethylsilyl)oxy]-1H-indole belongs to a family of silylated indole derivatives. A comparative analysis with related compounds helps understand its distinctive features:

CompoundKey DifferencesSimilarities
6-(((tert-butyldimethylsilyl)oxy)methyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleContains boronic ester functionality and has an N-methyl groupContains TBDMS protecting group and indole core
tert-butyldimethylsilyl chlorideSilylating reagent rather than a protected indoleContains the same silyl group
Other 6-substituted indolesDifferent substitution patternsSame indole core structure

Advantages and Limitations

When compared to other protected indole derivatives, 6-[(tert-butyldimethylsilyl)oxy]-1H-indole offers specific advantages and limitations:

Advantages:

  • TBDMS group provides robust protection under basic and moderately acidic conditions

  • Selective deprotection can be achieved using fluoride sources

  • Enhanced solubility in organic solvents compared to unprotected indoles

  • Compatible with many organometallic reagents

Limitations:

  • Sensitive to strong acidic conditions

  • More sterically hindered than smaller protecting groups

  • May require anhydrous conditions for storage and handling

  • More expensive than simpler protecting groups

Synthesis and Characterization Techniques

Analytical Methods

Various analytical techniques are employed to characterize 6-[(tert-butyldimethylsilyl)oxy]-1H-indole and confirm its structure:

TechniqueApplication
NMR SpectroscopyStructural confirmation, particularly 1H and 13C NMR
Mass SpectrometryMolecular weight determination and fragmentation pattern analysis
IR SpectroscopyFunctional group identification
HPLCPurity assessment
X-ray CrystallographyDefinitive structural determination if crystalline

Spectroscopic Characteristics

Expected key spectroscopic features include:

  • 1H NMR signals for indole N-H, aromatic protons, and characteristic singlets for tert-butyl and dimethylsilyl groups

  • 13C NMR showing typical indole carbon signals and silyl carbon signals

  • IR absorption bands for N-H stretching, aromatic C=C stretching, and Si-O stretching

Current Research and Future Perspectives

Recent Developments

Recent research involving 6-[(tert-butyldimethylsilyl)oxy]-1H-indole and related compounds has focused on:

  • Development of more efficient and selective synthetic routes

  • Application in the synthesis of biologically relevant indole derivatives

  • Exploration of new reaction conditions compatible with the silyl ether functionality

  • Integration into the synthesis of complex natural products

Future Research Directions

Potential future research directions include:

  • Investigation of catalytic methods for functionalization of the protected indole

  • Development of one-pot protection-functionalization sequences

  • Application in flow chemistry and automated synthesis

  • Exploration of new biological targets for derivatives synthesized from this building block

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